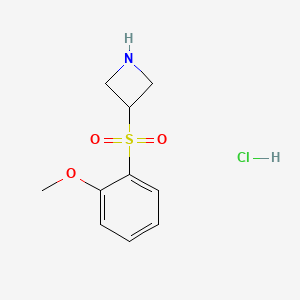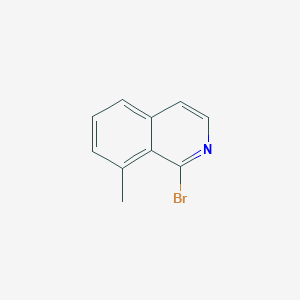![molecular formula C12H16N2 B13207562 3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
3-{[(2-Methylpropyl)amino]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-Methylpropyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, characterized by the presence of a 2-methylpropylamino group attached to the benzylic position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methylpropyl)amino]methyl}benzonitrile can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the reductive amination of benzaldehyde with 2-methylpropylamine using a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2-Methylpropyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylic position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile compounds.
Aplicaciones Científicas De Investigación
3-{[(2-Methylpropyl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-{[(2-Methylpropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, lacking the 2-methylpropylamino group.
3-{[(2-Ethylpropyl)amino]methyl}benzonitrile: A similar compound with an ethyl group instead of a methyl group.
3-{[(2-Methylpropyl)amino]methyl}benzamide: A derivative with an amide group instead of a nitrile group.
Uniqueness
3-{[(2-Methylpropyl)amino]methyl}benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzonitrile core with a 2-methylpropylamino group makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-[(2-methylpropylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)8-14-9-12-5-3-4-11(6-12)7-13/h3-6,10,14H,8-9H2,1-2H3 |
Clave InChI |
MZSQHJCAYAZXEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC1=CC(=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)



![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)


![8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13207579.png)

![Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13207588.png)


